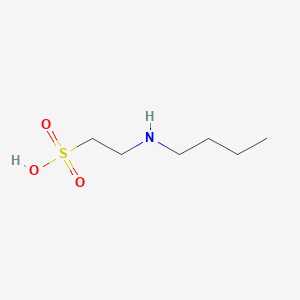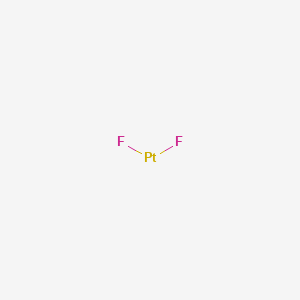
Platinum difluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum difluoride (PtF2) is a chemical compound that has been the subject of extensive research due to its unique properties and potential applications in various fields. It is a highly reactive and unstable compound that has been synthesized through various methods.
科学的研究の応用
Platinum difluoride has been the subject of extensive research due to its potential applications in various fields. It has been studied for its use in catalysis, as a potential anti-cancer agent, and as a potential material for superconductors. In catalysis, platinum difluoride has been shown to be an effective catalyst for various reactions, including the oxidation of alkanes and alkenes. In anti-cancer research, platinum difluoride has been shown to inhibit the growth of cancer cells in vitro. In superconductor research, platinum difluoride has been studied for its potential use as a material for high-temperature superconductors.
作用機序
The mechanism of action of platinum difluoride is not fully understood. However, it is believed that it interacts with biological molecules, such as DNA and proteins, through the formation of covalent bonds. This interaction can lead to the inhibition of cellular processes, such as DNA replication and protein synthesis.
生化学的および生理学的効果
The biochemical and physiological effects of platinum difluoride are not fully understood. However, it has been shown to have cytotoxic effects on cancer cells in vitro. It has also been shown to have potential neurotoxic effects in animal studies.
実験室実験の利点と制限
The advantages of using platinum difluoride in lab experiments include its high reactivity and potential applications in catalysis, anti-cancer research, and superconductor research. However, its high reactivity also makes it difficult to handle and requires specialized equipment and expertise. Additionally, its potential neurotoxic effects make it unsuitable for use in certain experiments.
将来の方向性
There are several future directions for research on platinum difluoride. One area of research is the development of safer and more efficient synthesis methods. Another area of research is the exploration of its potential applications in catalysis, anti-cancer research, and superconductor research. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
合成法
Platinum difluoride can be synthesized through various methods, including the reaction of platinum powder with fluorine gas, the reaction of platinum(II) chloride with fluorine gas, and the reaction of platinum(IV) fluoride with hydrogen fluoride. However, these methods are highly dangerous and require specialized equipment and expertise.
特性
CAS番号 |
18820-56-9 |
|---|---|
製品名 |
Platinum difluoride |
分子式 |
F2Pt |
分子量 |
233.08 g/mol |
IUPAC名 |
difluoroplatinum |
InChI |
InChI=1S/2FH.Pt/h2*1H;/q;;+2/p-2 |
InChIキー |
FXGFZZYDXMUETH-UHFFFAOYSA-L |
SMILES |
F[Pt]F |
正規SMILES |
F[Pt]F |
その他のCAS番号 |
18820-56-9 |
同義語 |
difluoroplatinum |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
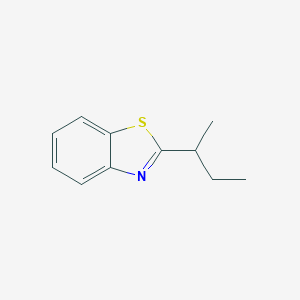
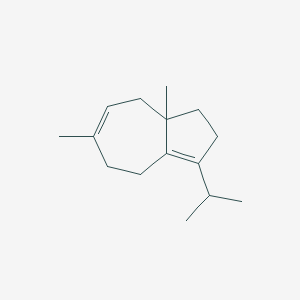
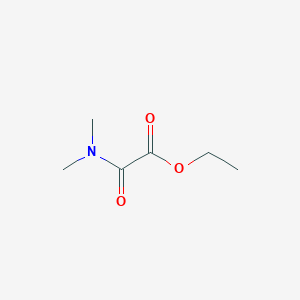
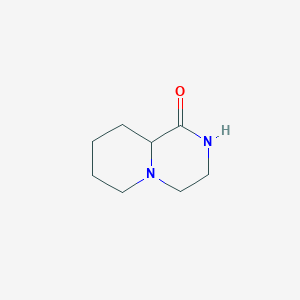
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
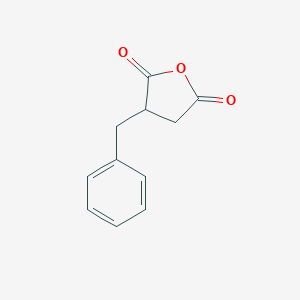
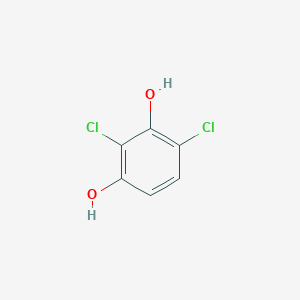
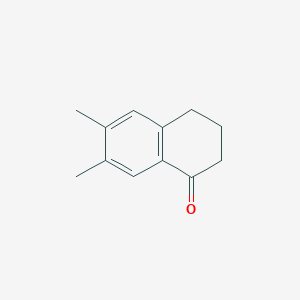
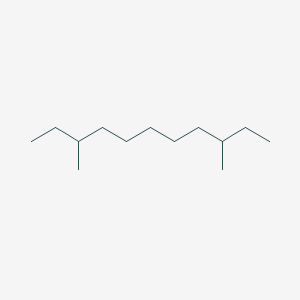
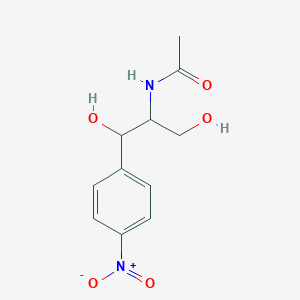
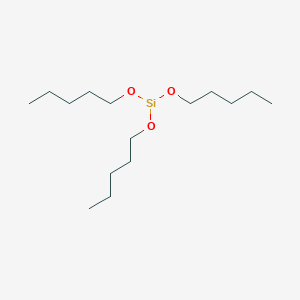
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
